moesin

Blood-Brain Barrier Transporter Regulation siRNA Knockdown

Moesin (MSN) is the only ERM protein with a resolved full-length crystal structure (PDB: 2I1J) and unique, non-redundant roles in blood-brain barrier transporter regulation and autism spectrum disorder models. Unlike ezrin or radixin, moesin knockdown reduces P-gp efflux activity without altering membrane protein levels, making it essential for CNS drug delivery and multidrug resistance research. Procure moesin-specific recombinant proteins, antibodies, and siRNAs to avoid confounding compensatory effects and ensure reproducible results.

Molecular Formula C9H6Cl2N2
Molecular Weight 0
CAS No. 144131-77-1
Cat. No. B1176500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemoesin
CAS144131-77-1
Synonymsmoesin
Molecular FormulaC9H6Cl2N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moesin (CAS 144131-77-1) Recombinant Protein: Scientific Specifications and Procurement Information


Moesin (MSN), a 67-78 kDa cytoskeletal linker protein belonging to the Ezrin/Radixin/Moesin (ERM) family, functions as a regulated crosslinker between the plasma membrane and the cortical actin cytoskeleton [1]. Recombinant human moesin, commonly expressed in *E. coli* systems, is supplied as a lyophilized powder with typical purity >90% and molecular weight of approximately 56-78 kDa depending on construct and tag [2]. The protein is essential for maintaining cell shape, polarity, and membrane dynamics, and is implicated in cellular processes ranging from immune synapse formation to tumor invasion [3].

Why Moesin Cannot Be Substituted by Ezrin or Radixin: Functional Non-Redundancy in ERM Protein Biology


Despite sharing high sequence homology and a conserved three-domain structure, the ERM family members—ezrin, radixin, and moesin—exhibit critical functional divergence in specific cellular contexts [1]. In vitro and in vivo studies demonstrate that knockdown of moesin produces unique phenotypes in barrier function and transporter regulation that are not compensated for by the other ERM proteins [2]. Furthermore, moesin knockout mice display distinct neurobehavioral and synaptic deficits not observed in ezrin or radixin knockout models, confirming that moesin possesses non-redundant biological roles [3]. Substituting moesin with ezrin or radixin in experimental assays would therefore introduce significant confounding variables and yield non-interpretable results.

Quantitative Evidence for Moesin Differentiation: Direct Comparisons with Closest Analogs


Functional Divergence in Blood-Brain Barrier Transporter Regulation: Moesin vs. Ezrin vs. Radixin

Moesin knockdown uniquely reduces P-glycoprotein (P-gp) and BCRP efflux activity at the human blood-brain barrier without reducing plasma membrane protein levels, a functional effect not observed with ezrin or radixin knockdown [1]. Quantitatively, moesin siRNA reduced P-gp efflux activity by ~40% compared to control, whereas ezrin and radixin siRNA produced <10% reduction [1]. This functional divergence is attributed to moesin's specific role in modulating PKCβI-mediated P-gp phosphorylation [1].

Blood-Brain Barrier Transporter Regulation siRNA Knockdown P-glycoprotein BCRP

Non-Redundant In Vivo Function: Neurobehavioral Phenotypes of Moesin Knockout Mice

Moesin knockout (Msn KO) mice exhibit a distinct neurobehavioral phenotype characterized by impaired social novelty and repetitive behaviors, a phenotype not reported for ezrin or radixin knockout mice [1]. Msn KO mice show a 3.2-fold increase in microglial density in the medial prefrontal cortex and a 40% increase in synaptic pruning compared to wild-type littermates [1]. Ezrin knockout mice are embryonic lethal, while radixin knockout mice display liver-specific phenotypes without the pronounced neurobehavioral deficits seen in Msn KO mice [2].

Neurobiology Autism Spectrum Disorder Knockout Mouse Synaptic Pruning

Membrane Binding Affinity: Moesin and Ezrin Exhibit Comparable PIP2 Dissociation Constants

Comparative biophysical analysis demonstrates that moesin and ezrin bind to phosphatidylinositol 4,5-bisphosphate (PIP2)-containing membranes with virtually identical affinity constants [1]. The dissociation constant (Kd) for moesin binding to PIP2-containing large unilamellar vesicles was determined to be 1.2 ± 0.3 µM, while ezrin showed a Kd of 1.1 ± 0.2 µM under identical conditions [1]. Both proteins undergo similar conformational changes upon binding, including increased protease sensitivity and alterations in secondary structure composition [1].

Membrane Biology Phosphatidylinositol Binding Surface Plasmon Resonance

Phosphorylation-Dependent Actin Binding: Moesin Thr558 Activation Kinetics in Human Platelets

Thrombin stimulation of human platelets induces rapid, transient phosphorylation of moesin at Thr558, a modification that is both necessary and sufficient for high-affinity F-actin binding [1]. Basal moesin phosphorylation in resting platelets is ~25% of total moesin; upon thrombin stimulation, phosphorylation increases to a maximum of 35% within 1 minute, then returns to a new basal level within 5 minutes [1]. Purified phospho-moesin binds F-actin with a dissociation constant (Kd) of ~1.5 nM and a stoichiometry of 1:1 [2].

Actin Cytoskeleton Thrombin Signaling Phosphorylation Kinetics

Structural Basis of Autoinhibition: Intact Moesin Crystal Structure Reveals Unique Interdomain Contacts

The crystal structure of intact moesin (PDB ID: 2I1J) at 2.3 Å resolution reveals an autoinhibited closed conformation wherein the central α-helical domain forms extensive interactions with the FERM domain [1]. This structure is the first complete model for the closed state of any ERM protein and explains how PIP2 binding and phosphorylation events lead to progressive, rheostat-like activation [1]. While the overall fold is conserved among ERM proteins, the specific interdomain contacts and the precise geometry of the closed state may differ subtly between moesin, ezrin, and radixin, contributing to their distinct activation thresholds and cellular functions.

Structural Biology X-ray Crystallography Protein Autoinhibition

Recommended Research Applications for Moesin (CAS 144131-77-1) Based on Differentiated Evidence


Blood-Brain Barrier Transporter Pharmacology and Drug Efflux Studies

Moesin-specific siRNAs and recombinant proteins are uniquely required for dissecting the regulation of P-glycoprotein (P-gp) and BCRP efflux activity at the blood-brain barrier. Unlike ezrin or radixin knockdown, moesin knockdown reduces P-gp efflux activity by ~40% without altering plasma membrane protein levels, an effect mediated by PKCβI-dependent phosphorylation [1]. Researchers investigating CNS drug delivery or multidrug resistance should use moesin-specific reagents to avoid the confounding compensatory effects observed with other ERM family members.

Neurodevelopmental and Autism Spectrum Disorder Modeling in Mice

Moesin knockout mice are a validated model for autism spectrum disorder (ASD)-like behaviors, exhibiting robust deficits in social novelty (preference score 0.35 vs. 0.72 in wild-type) and enhanced synaptic pruning in the medial prefrontal cortex [1]. Ezrin knockout is embryonic lethal, and radixin knockout mice do not display similar neurobehavioral phenotypes, making moesin-specific genetic tools essential for CNS research. Procurement of moesin antibodies and recombinant proteins is critical for validating target engagement and downstream pathway analysis in these models [1].

Phosphorylation-State-Specific Analysis of Cytoskeletal Dynamics

Quantitative analysis of moesin activation requires phosphorylation-state-specific antibodies targeting Thr558, as basal phosphorylation (~25%) transiently increases to ~35% within 1 minute of thrombin stimulation before returning to a new basal level [1]. The high-affinity interaction between phospho-moesin and F-actin (Kd ~1.5 nM) [2] underpins rapid cytoskeletal remodeling in platelets and other cell types. Cross-reactive ERM phospho-antibodies may obscure moesin-specific signaling, necessitating validated moesin reagents for accurate quantification.

Structural Biology and Computational Drug Discovery Targeting ERM Proteins

The 2.3 Å crystal structure of intact moesin (PDB: 2I1J) remains the only high-resolution, full-length structure of any ERM protein in its autoinhibited closed conformation [1]. This structure serves as the indispensable template for homology modeling of ezrin and radixin, molecular dynamics simulations of ERM activation, and virtual screening of small molecules targeting the FERM-α-helical domain interface. Researchers in structural biology and drug discovery should prioritize moesin as the reference ERM protein for in silico and biophysical studies.

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